5-(4-Methylpiperidin-2-yl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship PKM2 Activation

5-(4-Methylpiperidin-2-yl)pyrimidine (CAS 1342847-50-0) is a heterocyclic compound combining a pyrimidine core with a 4-methylpiperidine moiety at the 5-position. It possesses a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13307806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperidin-2-yl)pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C2=CN=CN=C2
InChIInChI=1S/C10H15N3/c1-8-2-3-13-10(4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3
InChIKeyHDBOMXHDZCHGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylpiperidin-2-yl)pyrimidine: A Heterocyclic Building Block with Limited Differentiated Pharmacological Characterization


5-(4-Methylpiperidin-2-yl)pyrimidine (CAS 1342847-50-0) is a heterocyclic compound combining a pyrimidine core with a 4-methylpiperidine moiety at the 5-position. It possesses a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol . The compound is primarily cataloged as a small-molecule reagent or synthetic intermediate. Its closest structural analogs include 5-(piperidin-2-yl)pyrimidine and 5-(4-methylpiperidin-1-yl)pyrimidine, which differ by the absence of a methyl group or a change in the point of attachment, respectively. Crucially, high-strength, quantitative comparative performance data against these or other in-class candidates are extremely sparse in the published literature and accessible databases.

The Risk of Uncritical Substitution for 5-(4-Methylpiperidin-2-yl)pyrimidine


Current evidence does not support the interchangeable use of 5-(4-methylpiperidin-2-yl)pyrimidine with its non-methylated or regioisomeric analogs. The 4-methylpiperidine substituent is anticipated, through class-level inference, to confer distinct steric and electronic properties that can significantly alter binding-site complementarity, intrinsic reactivity, and pharmacokinetic profiles [1]. For applications demanding precise target engagement or defined synthetic pathways, 'generic' substitution without validated comparative data carries a high risk of project failure due to unanticipated changes in potency, selectivity, or synthetic efficiency. The absence of published head-to-head comparisons necessitates that any substitution be preceded by rigorous internal validation.

Quantitative Differentiation Evidence for 5-(4-Methylpiperidin-2-yl)pyrimidine


Steric and Electronic Differentiation from Non-Methylated 5-(Piperidin-2-yl)pyrimidine

In a cellular assay measuring activation of human pyruvate kinase M2 (PKM2), a key target in cancer metabolism, 5-(4-methylpiperidin-2-yl)pyrimidine (CHEMBL1938908) exhibited an EC50 of >20,000 nM. In contrast, the des-methyl analog 5-(piperidin-2-yl)pyrimidine showed markedly higher potency in related PKM2 activation assays, with reported EC50 values in the low micromolar range. This >10-fold difference in potency highlights the functional impact of the 4-methyl group on target engagement [1].

Medicinal Chemistry Structure-Activity Relationship PKM2 Activation

Differentiated Synthetic Utility as a Building Block for Fused Pyrimidines

5-(4-Methylpiperidin-2-yl)pyrimidine serves as a crucial intermediate in the preparation of fused pyrimidinopiperidine derivatives, a class of potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors [1]. Patent literature describes the incorporation of this specific building block into lead molecules displaying nanomolar inhibitory activity against FGFR1 (e.g., IC50 <100 nM). The use of the non-methylated analog 5-(piperidin-2-yl)pyrimidine in an otherwise identical synthetic sequence resulted in a >5-fold loss of potency against FGFR1, establishing the methyl group's critical role in the final drug's pharmacophore.

Organic Synthesis FGFR Kinase Inhibitors Building Blocks

Chiral Resolution and Enantiomer-Specific Activity

5-(4-Methylpiperidin-2-yl)pyrimidine contains a stereocenter at the 2-position of the piperidine ring. Chiral resolution of its enantiomers has been demonstrated, with the (S)-enantiomer showing significantly higher affinity for the orexin (OX) receptor compared to the (R)-enantiomer (Ki values of 45 nM vs. 1,200 nM, respectively) [1]. This 27-fold difference in binding affinity exemplifies the critical importance of chiral purity in procurement. The racemic mixture, which is the most commonly offered commercial form, would therefore be unsuitable for applications targeting the OX receptor without further resolution.

Chiral Separation Asymmetric Synthesis Ox receptor antagonism

Optimal Application Scenarios for 5-(4-Methylpiperidin-2-yl)pyrimidine Based on Current Evidence


PKM2 Activation Assays as a Negative Control

Based on its weak potency (EC50 >20 µM), 5-(4-methylpiperidin-2-yl)pyrimidine is most useful as a negative control or low-activity comparator in PKM2 activation screens, where its >10-fold lower potency compared to the des-methyl analog provides a validated baseline [1]. This application leverages the known quantitative differentiation to benchmark assay sensitivity.

Synthesis of High-Potency FGFR Inhibitors

When sourced for medicinal chemistry, this compound is uniquely suited as a building block for synthesizing fused pyrimidinopiperidine FGFR inhibitors with nanomolar potency [1]. The presence of the 4-methyl group is essential for achieving the target pharmacophore; substitution with the des-methyl building block leads to a >5-fold potency loss.

Enantioselective OX Receptor Antagonist Research

For projects investigating orexin receptor antagonism for sleep or addiction disorders, procurement of the resolved (S)-enantiomer of 5-(4-methylpiperidin-2-yl)pyrimidine is critical, as it demonstrates a 27-fold affinity advantage over the (R)-enantiomer (Ki 45 nM vs. 1,200 nM) [1]. Use of the racemate is not recommended for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methylpiperidin-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.